2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core
Properties
CAS No. |
609795-88-2 |
|---|---|
Molecular Formula |
C20H24N2O4S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-4-14-5-7-15(8-6-14)18-17(19(24)26-11-10-25-3)13(2)21-20-22(18)16(23)9-12-27-20/h5-8,18H,4,9-12H2,1-3H3 |
InChI Key |
ULLBWXQOLLAKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]thiazine core and subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of the 2-methoxyethyl, 4-ethylphenyl, and other substituents through various organic reactions such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but common pathways include:
Molecular Targets: Binding to specific proteins or enzymes to modulate their activity.
Pathways Involved: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives with different substituents. Examples include:
- 2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate .
- 2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate .
Uniqueness
The uniqueness of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications.
Biological Activity
2-Methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.48 g/mol. Its structural characteristics include a pyrimido-thiazine core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| SMILES Representation | CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC |
Antimicrobial Properties
Research indicates that compounds similar to 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-pyrimido-thiazines exhibit antimicrobial activity. Studies have shown that derivatives of thiazine compounds possess significant inhibitory effects against various bacterial strains and fungi, suggesting potential use as antimicrobial agents .
Anti-inflammatory Effects
Thiazine derivatives have been reported to demonstrate anti-inflammatory properties. For instance, compounds structurally related to 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl have shown effectiveness in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators in cell cultures . This activity may be attributed to their ability to modulate signaling pathways involved in inflammation.
Anticancer Potential
The anticancer activity of thiazine derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways .
The biological activity of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl can be attributed to several mechanisms:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
Receptor Modulation: It may interact with various receptors (e.g., G-protein coupled receptors) affecting signal transduction pathways.
Cellular Uptake: The lipophilicity of the compound enhances its absorption and distribution within biological systems, contributing to its efficacy .
Case Studies
- Antimicrobial Study : A study conducted on a series of thiazine derivatives demonstrated that modifications at the ethylphenyl position significantly increased antimicrobial potency against Gram-positive bacteria .
- Anti-inflammatory Research : In vitro assays indicated that thiazine derivatives reduced nitric oxide production in macrophages by inhibiting iNOS expression .
- Cancer Cell Line Testing : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
